molecular formula C23H14N2O4 B2902453 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-55-9

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2902453
CAS No.: 361173-55-9
M. Wt: 382.375
InChI Key: PMBKLMPTUXMURO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and photophysics.

Mechanism of Action

Target of Action

The primary target of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide, also known as Oprea1_140360, is the GABA receptors . These receptors play a crucial role in the nervous system, particularly in the process of neurotransmission. The compound exhibits significant insecticidal activity, suggesting its potential use in controlling lepidopteran pests .

Mode of Action

Oprea1_140360 interacts with its targets, the GABA receptors, by binding to them This interaction likely results in the inhibition of these receptors, disrupting the normal functioning of the nervous system in pests

Biochemical Pathways

The compound’s interaction with GABA receptors affects the neurotransmission pathways This disruption in neurotransmission leads to the paralysis and eventual death of pests

Result of Action

The primary result of Oprea1_140360’s action is its insecticidal activity . By inhibiting GABA receptors, the compound disrupts neurotransmission in pests, leading to their paralysis and death . This makes Oprea1_140360 a potential candidate for the development of new insecticides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of benzoxazole and chromene moieties, which confer distinct photophysical properties and biological activities. This makes it a versatile compound for various scientific and industrial applications .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromene core linked to a benzoxazole moiety. Its molecular formula is C16H12N2O3C_{16}H_{12}N_2O_3, and it has a molecular weight of approximately 284.28 g/mol. The structural representation includes a chromene ring fused with a benzoxazole, which contributes to its unique biological activities.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)12.5Induction of apoptosis and cell cycle arrest
HT-29 (Colon Cancer)15.0Inhibition of proliferation and migration

The compound's mechanism involves the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation in treated cells. It also appears to inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways .

2. Antimicrobial Activity

This compound has shown antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and increasing caspase activity.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as topoisomerases or kinases involved in cancer progression, further contributing to its anticancer effects .

Case Studies

Case Study 1: Breast Cancer Treatment

A study evaluated the efficacy of this compound in MDA-MB-231 breast cancer cells. The results indicated significant reduction in cell viability at concentrations above 10 µM, with an observed increase in apoptosis markers after 24 hours of treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Staphylococcus aureus. The compound demonstrated an MIC of 32 µg/mL, indicating moderate antibacterial activity suitable for further development into therapeutic agents.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O4/c26-18-13-21(28-19-7-3-1-5-16(18)19)22(27)24-15-11-9-14(10-12-15)23-25-17-6-2-4-8-20(17)29-23/h1-13H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBKLMPTUXMURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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